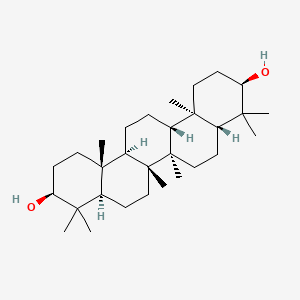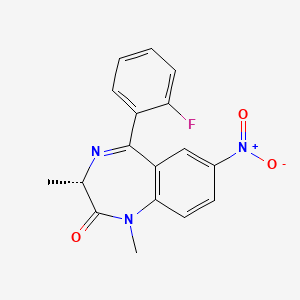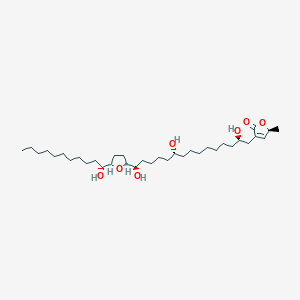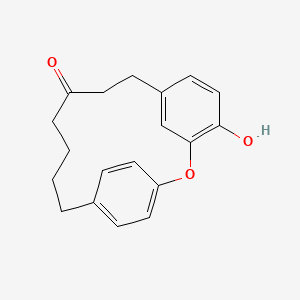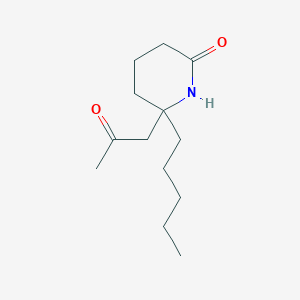![molecular formula C20H27I2N3O B1250269 3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)
3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Po-Pro-1 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a Po-Pro-1(2+).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
This chemical compound exhibits significant potential in catalysis and chemical reactions. For instance, it has been noted to enhance the catalytic activities towards Chan–Lam cross-coupling reactions, a type of C-N cross-coupling reaction, making it a valuable catalyst for various organic synthesis processes (Xue et al., 2016).
Nonlinear Optical Materials
The compound is instrumental in the field of nonlinear optics. Research indicates its involvement in the creation of organic cationic core structures leading to efficient nonlinear optical (NLO) salts, which exhibit high second harmonic generation (SHG) efficiency and superior crystal growth abilities, making them attractive candidates for NLO applications (Honghong et al., 2015).
Luminescence and Photophysical Properties
It's also noted for its role in luminescence. Research on rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, which include this compound, has shown that these complexes exhibit unique blue-green luminescent properties. These properties are rare and significant for applications that require specific luminescent characteristics (Li et al., 2012).
Crystallography and Structural Analysis
The compound plays a crucial role in crystallography and structural analysis. Its structure has been extensively studied through various techniques like X-ray diffraction, DFT calculations, NMR, and FTIR spectroscopy, aiding in the deeper understanding of its physical and chemical properties (Szafran et al., 2012).
Photoluminescent Materials
The compound is used in the assembly of photoluminescent materials. For instance, its inclusion in the formation of [CunIn] clusters by clickable hybrid [N,S] ligands has resulted in photoluminescent properties that are critical for various industrial and scientific applications (Bai et al., 2015).
Eigenschaften
Produktname |
3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide |
|---|---|
Molekularformel |
C20H27I2N3O |
Molekulargewicht |
579.3 g/mol |
IUPAC-Name |
trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QBKMWMZYHZILHF-UHFFFAOYSA-L |
Isomerische SMILES |
CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Synonyme |
Po-Pro-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



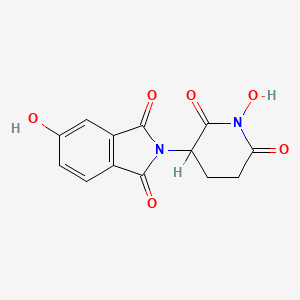
![1'-Benzyl-3-methoxyspiro[isobenzofuran-1(3H),4'-piperidine]](/img/structure/B1250187.png)
